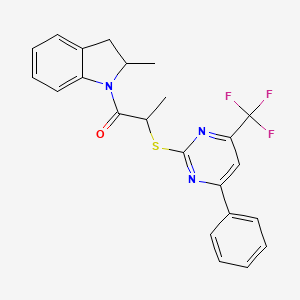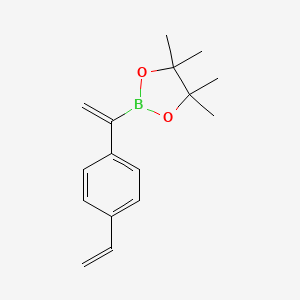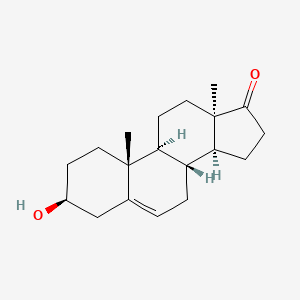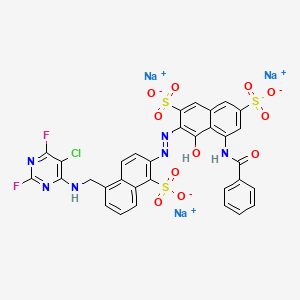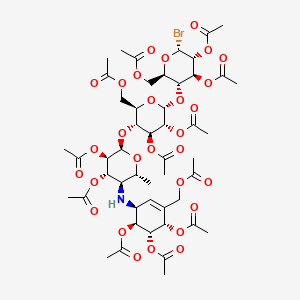
Acarbose Dodecaacetate Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acarbose Dodecaacetate Bromide is a derivative of acarbose, a complex oligosaccharide known for its role as an alpha-glucosidase inhibitor. Acarbose is primarily used in the management of type 2 diabetes mellitus by inhibiting enzymes responsible for the breakdown of complex carbohydrates in the intestines . The dodecaacetate bromide derivative is a chemically modified form that may exhibit unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acarbose Dodecaacetate Bromide typically involves the acetylation of acarbose followed by bromination. The acetylation process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Acarbose Dodecaacetate Bromide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NBS in carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Brominated derivatives.
科学研究应用
Acarbose Dodecaacetate Bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential effects on carbohydrate metabolism and enzyme inhibition.
Medicine: Explored for its therapeutic potential in managing diabetes and other metabolic disorders
Industry: Utilized in the development of novel pharmaceuticals and as a tool in drug discovery and development.
作用机制
The mechanism of action of Acarbose Dodecaacetate Bromide involves the inhibition of alpha-glucosidase enzymes located in the brush-border of the intestinal mucosa. By competitively inhibiting these enzymes, the compound prevents the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial blood glucose levels . This inhibition also affects pancreatic alpha-amylase, further limiting carbohydrate absorption and subsequent insulin spikes .
相似化合物的比较
Acarbose: The parent compound, used primarily for managing type 2 diabetes.
Voglibose: Another alpha-glucosidase inhibitor with similar applications.
Miglitol: A similar compound used to inhibit carbohydrate absorption in the intestines.
Uniqueness: Acarbose Dodecaacetate Bromide is unique due to its chemical modifications, which may enhance its stability, bioavailability, or specificity compared to its parent compound and other similar inhibitors. These modifications can potentially lead to improved therapeutic outcomes and reduced side effects.
属性
分子式 |
C49H66BrNO29 |
|---|---|
分子量 |
1212.9 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxy-3-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-methyl-5-[[(1S,4S,5S,6S)-4,5,6-triacetyloxy-3-(acetyloxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C49H66BrNO29/c1-18-35(51-32-14-31(15-64-19(2)52)36(68-22(5)55)41(71-25(8)58)37(32)69-23(6)56)40(70-24(7)57)45(75-29(12)62)48(67-18)79-39-34(17-66-21(4)54)78-49(46(76-30(13)63)43(39)73-27(10)60)80-38-33(16-65-20(3)53)77-47(50)44(74-28(11)61)42(38)72-26(9)59/h14,18,32-49,51H,15-17H2,1-13H3/t18-,32+,33-,34-,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46-,47+,48-,49-/m1/s1 |
InChI 键 |
WFESTCIETNRKIR-SXFQVJQTSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)Br)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)N[C@H]4C=C([C@@H]([C@@H]([C@H]4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)Br)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)NC4C=C(C(C(C4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


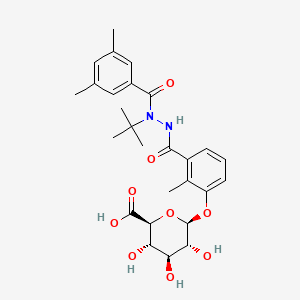
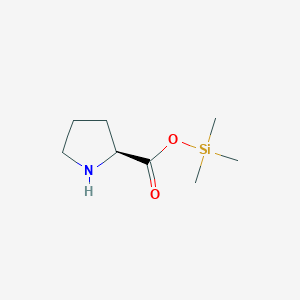
![(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-16-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]hexadeca-1,3,5,7,9,11,13,15-octaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13413703.png)
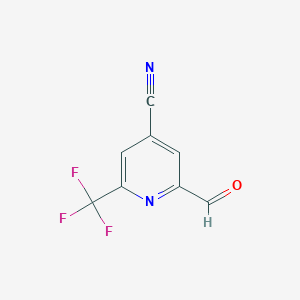
![2-[2-(Phenoxymethyl)phenyl]acetic acid](/img/structure/B13413720.png)
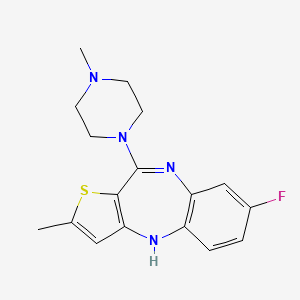
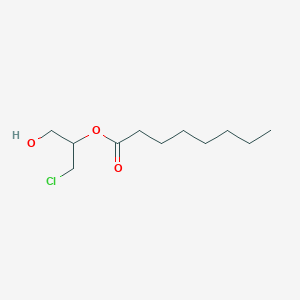
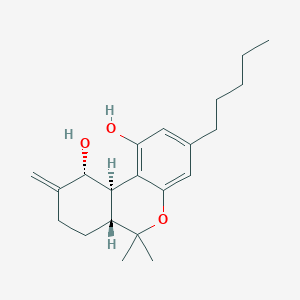

![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(4R,5S,6R)-5-[(4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13413754.png)
